molecular formula C22H22ClNO3 B11408087 N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11408087
M. Wt: 383.9 g/mol
InChI Key: BVBZYTNPZMJGCM-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a diverse range of applications in scientific research and industry. This compound features a combination of aromatic and heterocyclic structures, making it a subject of interest for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzylamine, which is then reacted with 3,5-dimethylphenol under specific conditions to form an intermediate. This intermediate is further reacted with furan-2-carbaldehyde to yield the final product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
  • Phenoxyacetamide derivatives : These compounds share structural similarities and may exhibit similar chemical and biological properties.
  • Chalcone derivatives : Known for their diverse biological activities, including anticancer and anti-inflammatory effects.
  • Indole derivatives : Widely studied for their pharmacological potential, including antiviral and anticancer properties.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of aromatic and heterocyclic structures, which contribute to its diverse range of applications and potential biological activities. The presence of the furan ring and the specific substitution pattern further enhance its chemical reactivity and biological interactions.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-10-17(2)12-21(11-16)27-15-22(25)24(14-20-4-3-9-26-20)13-18-5-7-19(23)8-6-18/h3-12H,13-15H2,1-2H3

InChI Key

BVBZYTNPZMJGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)C

Origin of Product

United States

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